4-(3-Chloropyridin-4-yl)thiomorpholine
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Overview
Description
4-(3-Chloropyridin-4-yl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chloropyridine under specific conditions. One common method includes:
Reactants: Thiomorpholine and 3-chloropyridine.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly employed.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyridin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(3-Chloropyridin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyridin-4-yl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-3-yl)thiomorpholine
- 4-(2-Chloropyridin-5-yl)thiomorpholine
- 4-(3-Bromopyridin-4-yl)thiomorpholine
Uniqueness
4-(3-Chloropyridin-4-yl)thiomorpholine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2S |
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Molecular Weight |
214.72 g/mol |
IUPAC Name |
4-(3-chloropyridin-4-yl)thiomorpholine |
InChI |
InChI=1S/C9H11ClN2S/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
OEDHRSOVNDCFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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